An In-depth Technical Guide to the Chemical Properties of 3-Bromoquinoline 1-oxide
An In-depth Technical Guide to the Chemical Properties of 3-Bromoquinoline 1-oxide
This guide offers a comprehensive exploration of 3-Bromoquinoline 1-oxide, a heterocyclic N-oxide of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a deep, field-proven understanding of the compound's synthesis, characterization, reactivity, and utility. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
Introduction: The Strategic Value of 3-Bromoquinoline 1-oxide
Quinoline and its derivatives form the backbone of numerous pharmaceuticals and functional materials. The introduction of an N-oxide functionality dramatically alters the electronic landscape of the quinoline ring system. It enhances reactivity, modifies solubility, and can act as a key pharmacophoric element. When combined with a bromine atom at the 3-position—a versatile handle for cross-coupling reactions—the resulting molecule, 3-Bromoquinoline 1-oxide, becomes a powerful and strategic building block for creating molecular diversity.
This guide provides an in-depth analysis of this reagent, focusing on the practical knowledge required to leverage its properties effectively in a research and development setting.
Molecular Structure and Physicochemical Properties
3-Bromoquinoline 1-oxide is a crystalline solid. The N-oxide group donates electron density to the ring through resonance while withdrawing it inductively, and its presence significantly influences the reactivity of the C2 and C4 positions.
| Property | Value | Source |
| IUPAC Name | 3-bromo-1-oxidoquinolin-1-ium | |
| CAS Number | 22615-00-5 | [1] |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | |
| Appearance | Not specified; likely a solid | [2] |
| Melting Point | 170.5°C | [2] |
| Boiling Point | 358.3°C at 760 mmHg | [2] |
| Density | 1.58 g/cm³ | [2] |
Synthesis and Characterization
The most direct and reliable synthesis of 3-Bromoquinoline 1-oxide involves the N-oxidation of its parent heterocycle, 3-bromoquinoline. This approach is favored due to the commercial availability of the starting material and the high efficiency of N-oxidation reactions on electron-deficient pyridine rings.
Rationale for Synthetic Strategy
Direct functionalization of quinoline 1-oxide is often complex and can lead to mixtures of isomers. Therefore, a strategy of "functionalize then oxidize" is superior for regiochemical control. The synthesis begins with 3-bromoquinoline. The subsequent N-oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is highly effective for oxidizing nitrogen heterocycles. The reaction is performed at a controlled temperature to prevent over-oxidation or side reactions.
Experimental Protocol: Synthesis of 3-Bromoquinoline 1-oxide
This protocol is a representative procedure based on standard N-oxidation methodologies for quinoline systems.
Step 1: N-Oxidation of 3-Bromoquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoquinoline (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, at a concentration of approximately 0.1 M.
-
Temperature Control: Cool the solution to 0 °C in an ice-water bath. This is critical to moderate the exothermic reaction and minimize potential side-product formation.
-
Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The use of a slight excess of the oxidant ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes. The product, being more polar, will have a lower Rf value than the starting 3-bromoquinoline.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts (meta-chlorobenzoic acid). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield 3-Bromoquinoline 1-oxide as a solid.
Visualization: Synthetic Workflow
Caption: Synthetic pathway from 3-bromoquinoline to 3-bromoquinoline 1-oxide.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data below are predicted values based on the analysis of the parent compound and the known effects of the N-oxide group.[3][4]
| Technique | Expected Observations |
| ¹H NMR | Six signals in the aromatic region (δ 7.5-9.0 ppm). Protons at C2 and C8 are significantly deshielded (shifted downfield) compared to 3-bromoquinoline due to the anisotropic effect and electron-withdrawing nature of the N-O bond. H2 and H4 will appear as sharp singlets or narrow doublets. |
| ¹³C NMR | Nine distinct signals. The carbons flanking the N-oxide (C2, C8a) will be shifted downfield. The C-Br carbon (C3) will show a characteristic shift around δ 115-125 ppm. |
| Mass Spec (EI) | A molecular ion cluster with characteristic peaks for a monobrominated compound: M⁺• at m/z 223 and [M+2]⁺• at m/z 225, with an approximate 1:1 intensity ratio.[3] |
| IR Spectroscopy | Strong N-O stretching vibration expected in the 1250-1350 cm⁻¹ region. C-Br stretching vibration around 500-600 cm⁻¹. Aromatic C-H and C=C stretching as expected. |
Chemical Reactivity and Synthetic Utility
The presence of both the N-oxide and bromo functionalities makes 3-Bromoquinoline 1-oxide a highly versatile synthetic intermediate. The N-oxide group activates the ring for certain transformations and can also be readily removed.
Reactions at the Quinoline Core
The N-oxide group polarizes the ring system, making the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Substitution: While the 3-position is blocked, the C2 position is activated towards nucleophiles. Reactions with organometallics (e.g., arylzinc reagents in the presence of TFAA) can lead to C2-arylated quinolines, often following a deoxygenation step.[5] This provides a powerful method for building complex biaryl structures.
-
1,3-Dipolar Cycloaddition: The N-oxide can act as a 1,3-dipole. It has been shown to react with dipolarophiles like phenyl isocyanate to form oxazolo[4,5-b]quinoline derivatives through a primary cycloadduct intermediate.[6] This reaction is a testament to the unique electronic character imparted by the N-O bond.
-
C-H Functionalization: The N-oxide can serve as a directing group in transition metal-catalyzed C-H activation. Palladium-catalyzed oxidative cross-coupling reactions with ethers and thioethers have been shown to occur selectively at the C2 position.[7]
-
Photochemical Rearrangement: Like many aromatic N-oxides, quinoline N-oxides can undergo photochemical rearrangement upon UV irradiation. This typically proceeds through an oxaziridine intermediate, which can rearrange to form ring-expanded products like benz[d]-1,3-oxazepines.[8]
Caption: Major reactivity pathways for 3-Bromoquinoline 1-oxide.
Reactions at the C-Br Bond
The bromine atom at the 3-position serves as a robust handle for introducing further complexity via cross-coupling chemistry. This is arguably its most important feature for drug development professionals.
-
Suzuki, Heck, and Sonogashira Couplings: The C3-Br bond is amenable to standard palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to 3-aminoquinoline derivatives, which are privileged structures in medicinal chemistry.
Deoxygenation
The N-oxide functionality can be easily removed to yield the parent 3-bromoquinoline scaffold. This is a crucial step if the N-oxide was used solely as an activating or directing group. Standard reagents for this transformation include phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).
Applications in Drug Discovery and Materials Science
The true value of 3-Bromoquinoline 1-oxide lies in its role as a versatile intermediate.
-
Scaffold for Medicinal Chemistry: The quinoline core is present in numerous FDA-approved drugs. By using 3-Bromoquinoline 1-oxide, chemists can rapidly access novel analogues. The C3 position can be elaborated via cross-coupling, while the N-oxide can be retained as a potential hydrogen bond acceptor or deoxygenated to tune the electronic properties of the final compound.
-
Intermediate for Complex Synthesis: The orthogonal reactivity of the activated quinoline core and the C-Br bond allows for sequential, regioselective modifications, providing a planned route to complex, polysubstituted quinolines.[9]
-
Functional Materials: The rigid, planar quinoline system is a common motif in organic electronics. 3-Bromoquinoline 1-oxide can serve as a building block for creating novel organic light-emitting diode (OLED) materials or sensors.
Safety and Handling
As a research chemical, 3-Bromoquinoline 1-oxide must be handled with appropriate care.
-
Hazards: The compound is considered harmful if swallowed, in contact with skin, or inhaled.[2] It may cause skin and eye irritation.
-
Handling: Always use this chemical within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Storage: Store in a tightly closed container in a cool, refrigerated environment, away from heat, sparks, and oxidizing agents.[2]
Conclusion
3-Bromoquinoline 1-oxide is more than a simple chemical reagent; it is a strategic platform for innovation. Its well-defined reactivity, characterized by an activated heterocyclic core and a versatile bromine handle, provides researchers with a reliable and powerful tool for the synthesis of complex molecules. A thorough understanding of its properties—from synthesis and spectroscopy to its diverse reaction pathways—is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
-
PubChem. 3-Bromoquinoline 1-oxide | C9H6BrNO | CID 818076. Available from: [Link]
-
HETEROCYCLES. REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. Available from: [Link]
-
Patsnap. Synthesis method of 3-bromoquinoline compound - Eureka. Available from: [Link]
-
Chemical-Suppliers. 3-Bromoquinoline N-oxide | CAS 22615-00-5. Available from: [Link]
-
PubChem. 3-Bromoquinoline | C9H6BrN | CID 21413. Available from: [Link]
-
National Institute of Standards and Technology. Quinoline, 3-bromo- - the NIST WebBook. Available from: [Link]
-
PubMed Central (PMC). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]
-
Chemsrc. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5. Available from: [Link]
-
The Reaction of Quinoline N-Oxide with. Available from: [Link]
-
Acta Chemica Scandinavica. VIII. The Formation of Benz [d]-1,3-oxazepines in the Photolysis of Quinoline N-Oxides in Solution. Available from: [Link]
-
ACS Publications. The Chemistry of Quinolines. | Chemical Reviews. Available from: [Link]
-
MDPI. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Available from: [Link]
-
ResearchGate. Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines. Available from: [Link]
Sources
- 1. 3-Bromoquinoline N-oxide | CAS 22615-00-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 3-BROMO-QUINOLINE 1-OXIDE | CAS#:22615-00-5 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 9. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides | MDPI [mdpi.com]
